For example, the compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates high affinity and selectivity for the dopamine D4 receptor. [ [], [] ] Similarly, several 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids display notable 5-HT3 receptor antagonist activity and are investigated for their potential anxiolytic effects. [ [], [] ] These examples highlight the relevance of this chemical moiety in medicinal chemistry research.
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid is a chemical compound notable for its piperazine ring structure, which is substituted with a 3-chlorophenyl group and a 5-oxopentanoic acid moiety. This compound belongs to a class of piperazine derivatives that are recognized for their diverse biological activities, making them significant in pharmaceutical and agrochemical applications. The compound's IUPAC name reflects its complex structure, which plays a crucial role in its functionality within various chemical and biological contexts.
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid is classified as an organic compound, specifically a piperazine derivative. Its classification highlights its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.
The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid can be achieved through several synthetic routes. Common methods involve the use of anhydrous cesium carbonate, sodium iodide, and ethyl 2-bromo-2-methylpropanoate as key reagents.
The molecular formula of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid is . Its structure includes:
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid can participate in various chemical reactions, including:
Common reagents for these reactions include:
The products formed depend on the specific conditions employed during these reactions.
The mechanism of action for 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves interactions with specific molecular targets within biological systems. The piperazine ring enhances the compound's pharmacokinetic properties, thereby increasing its binding affinity to various receptors. This interaction can modulate biological pathways, resulting in potential therapeutic effects.
The physical characteristics of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid include:
Key chemical properties include:
Relevant data regarding its stability and reactivity are essential for handling and application purposes .
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific uses:
This diverse range of applications underscores the significance of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid in both research and industry settings.
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid is a synthetic organic compound classified as a N-arylpiperazine derivative bearing a carboxylic acid-terminated glutaric acid spacer. Its systematic IUPAC name directly describes its molecular architecture: a pentanoic acid chain (five-carbon carboxylic acid) modified with a keto group at the 5-position (5-oxopentanoic acid), substituted at the carbonyl carbon by the nitrogen atom of the 1-position of a piperazine ring that is itself N-4-substituted with a 3-chlorophenyl group (4-(3-chlorophenyl)piperazin-1-yl) [1] [7]. The molecular formula is C₁₅H₁₉ClN₂O₃, corresponding to a molecular weight of 310.78 g/mol [1].
The structure integrates several key features:
The canonical SMILES representation is C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)O
, and the InChIKey is PWBZLPXOEUXPMQ-UHFFFAOYSA-N
[1] [7]. This structural framework places it within a broader class of biologically relevant N-(arylpiperazinyl)alkyl carboxylic acids explored in medicinal chemistry for their potential interactions with neurological targets, leveraging the piperazine moiety's capacity for hydrogen bonding and protonation at physiological pH [3] [6].
Table 1: Structural Characteristics of Key Motifs in 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic Acid
Structural Element | Chemical Features | Potential Functional Roles |
---|---|---|
3-Chlorophenyl Ring | Chlorine substituent at meta position; planar aromatic system | Modulates electron distribution; influences lipophilicity and receptor binding affinity |
Piperazine Ring (N-1) | Secondary nitrogen acylated by carbonyl spacer | Reduces basicity; defines geometry of spacer attachment |
Piperazine Ring (N-4) | Tertiary nitrogen linked to 3-chlorophenyl group | Site for aryl substitution; influences overall molecular conformation |
Keto Group (C=O) | Electrophilic carbonyl adjacent to piperazine | Accepts hydrogen bonds; polar functionality influencing solubility |
Pentanoic Acid Chain | Four-methylene spacer terminating in carboxylic acid | Provides flexibility; carboxylic acid enables salt formation, hydrogen bonding, conjugation |
Piperazine derivatives emerged prominently in pharmaceutical development during the mid-20th century, initially as anthelmintics before expanding into neuropsychiatric domains. The structural motif of N-arylpiperazines, particularly those incorporating meta-substituted phenyl rings, gained significant attention due to their affinity for serotonin (5-HT), dopamine (D), and adrenergic receptors [6] [8]. The specific integration of a carboxylic acid-terminated alkyl chain, as seen in 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid, reflects a strategic design evolution aimed at enhancing water solubility, enabling conjugation to carriers or probes, or modulating pharmacokinetic profiles relative to simpler, more lipophilic arylpiperazine drugs [3] .
The choice of the 3-chlorophenyl substituent, rather than the more common 2-methoxyphenyl found in ligands like 1-(2-methoxyphenyl)piperazine (MPP), stems from research indicating that meta-chlorination subtly alters receptor subtype selectivity and metabolic stability. The keto functionality within the pentanoic acid spacer represents a further refinement, potentially reducing conformational freedom compared to alkyl chains while introducing a hydrogen-bond acceptor site [3] [7]. While not itself a major marketed drug, this compound exemplifies the medicinal chemistry strategy of combining privileged pharmacophores (arylpiperazine) with functionalized spacers to create versatile intermediates for drug discovery or biochemical tools. Its development is contextualized within efforts to optimize CNS agents targeting G-protein coupled receptors (GPCRs), where physicochemical properties like logP and pKa critically influence blood-brain barrier penetration [6] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2